Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
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Overview
Description
Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole nucleus with a triazine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the triazine ring. The final step involves the addition of the allyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. The triazine ring further enhances its binding properties, making it a potent compound in various biological pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Properties
Molecular Formula |
C14H12ClN5OS |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H12ClN5OS/c1-2-5-16-11(21)7-22-14-18-13-12(19-20-14)9-6-8(15)3-4-10(9)17-13/h2-4,6H,1,5,7H2,(H,16,21)(H,17,18,20) |
InChI Key |
GRMSDPZXBDDYHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1 |
Origin of Product |
United States |
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